[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine
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Overview
Description
(2-Chloro-4-fluorophenyl)(phenyl)methylamine is an organic compound that features a complex structure with both chloro and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methylamine typically involves multi-step organic reactions. One common method starts with the reaction of 2-chloro-4-fluorobenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(phenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)(phenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-Chloro-4-fluorophenyl)(phenyl)methylamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[(2-Chloro-4-fluorophenyl)(phenyl)methyl]amine: Lacks the methyl group, which can affect its reactivity and applications.
(2-Chloro-4-fluorophenyl)(phenyl)methylamine: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
(2-Chloro-4-fluorophenyl)(phenyl)methylamine: Has two methyl groups, which can influence its steric and electronic characteristics.
Uniqueness
(2-Chloro-4-fluorophenyl)(phenyl)methylamine is unique due to its specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13ClFN |
---|---|
Molecular Weight |
249.71 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15/h2-9,14,17H,1H3 |
InChI Key |
BCVSUZQYMDXTIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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